molecular formula CBrCl3 B165885 Bromotrichloromethane CAS No. 75-62-7

Bromotrichloromethane

Cat. No.: B165885
CAS No.: 75-62-7
M. Wt: 198.27 g/mol
InChI Key: XNNQFQFUQLJSQT-UHFFFAOYSA-N
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Description

Bromotrichloromethane, also known as trichlorobromomethane, is a halogenated methane derivative with the chemical formula CBrCl₃. It is a colorless to slightly yellow liquid with a chloroform-like odor. This compound is primarily used as a solvent, intermediate, and reagent in various chemical processes. It has applications in the production of fluorocarbon refrigerants and as a precursor in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Bromotrichloromethane (BrCCl3) is a trihalomethane with a molecular weight of 198.27 . It has been used as a chain transfer agent for radical polymerization of methacrylates and as a brominating reagent .

Mode of Action

It is known to act as a chain transfer agent in the radical polymerization of methacrylates . This suggests that it may interact with radicals, potentially influencing various biochemical reactions.

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 105 °C and a density of 2.012 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known to be a potent liver poison . In rats, this compound produces about three times the degree of liver microsomal lipid peroxidation as does carbon tetrachloride .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its vapor pressure is 38.4 mmHg at 25 °C , suggesting that it can readily evaporate at room temperature. This could potentially influence its stability and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromotrichloromethane can be synthesized by the reaction of bromine with chloroform under the influence of light. The process involves providing bromine in chloroform and irradiating the resulting solution with light in the range of 350 to 550 nm. It is crucial to avoid radiation of wavelengths below 350 nm to ensure selectivity and efficiency .

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis. The process is scaled up to accommodate larger quantities, with careful control of reaction conditions to maintain product quality and yield. The use of specialized equipment to handle bromine and chloroform safely is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bromotrichloromethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Bromotrichloromethane is unique due to its specific reactivity in radical polymerization and its role as a brominating reagent. Its ability to participate in halogen exchange and addition reactions also sets it apart from similar compounds .

Properties

IUPAC Name

bromo(trichloro)methane
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InChI

InChI=1S/CBrCl3/c2-1(3,4)5
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InChI Key

XNNQFQFUQLJSQT-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)(Cl)Br
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Molecular Formula

CBrCl3
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DSSTOX Substance ID

DTXSID7023930
Record name Bromotrichloromethane
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Molecular Weight

198.27 g/mol
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Physical Description

Colorless liquid; Insoluble in water; [HSDB]
Record name Bromotrichloromethane
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Boiling Point

105 °C
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Solubility

INSOL IN WATER; SOL IN ALL PROP IN ALCOHOL & ETHER, MISCIBLE WITH MANY ORG LIQUIDS, Very soluble in ether and ethanol
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Density

2.012 @ 25 °C
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Vapor Pressure

39.0 [mmHg], 39 mm Hg at 25 °C
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Mechanism of Action

Cardiac arrhythmia, possibly aggravated by elevated levels of catecholamines due to stress ... is suggested as the cause of these adverse responses, which may lead to death. /Fluorocarbons/
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Color/Form

COLORLESS HEAVY LIQUID

CAS No.

75-62-7
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Melting Point

-5.7 °C
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Synthesis routes and methods

Procedure details

Dibromodichloromethane (4.3 moles, CBr2Cl2) and 0.5 mole of antimony trichloride (SbCl3) were placed in a one liter flask. The flask was equipped with a gas inlet for the introduction of chlorine and with a four bulb reflux condenser heated with atmospheric steam. The flask was heated to 110° C. and 2.2 moles of chlorine were then introduced into the mixture. The resulting reaction was exothermic. The reaction temperature was maintained within the range of 107° to 118° C. for about 1.5 hours. Bromine and low boiling organics were continuously distilled from the top of the condenser and condensed in an ice cooled trap. Fractionation of the recovered organic material yielded 8.4 mole percent carbon tetrachloride (CCl4), 63.3 mole percent of trichlorobromomethane (CBrCl3), and 22.6 mole percent dibromodichloromethane (CBr2Cl2). The total recovery was 94.4 mole percent. Eighty-four percent of the bromine was recovered, excluding that which remained in the residual antimony salts.
Quantity
4.3 mol
Type
reactant
Reaction Step One
Name
antimony trichloride
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mol
Type
reactant
Reaction Step Three

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